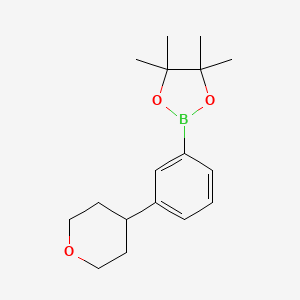

4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a tetrahydropyranyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a tetrahydropyranyl-protected phenol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenated reagents such as bromine or iodine in the presence of a catalyst like palladium.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The tetrahydropyranyl group provides steric protection, enhancing the stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Lacks the tetrahyd

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H25BO4

- Molecular Weight : 304.19 g/mol

- CAS Number : 850568-69-3

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with boronic acid derivatives through various coupling reactions. The dioxaborolane moiety is crucial for its biological activity and can be introduced via methods such as Suzuki-Miyaura coupling.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance:

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). It demonstrated IC50 values in the nanomolar range against CDK2, suggesting potent inhibitory activity .

Neuroprotective Effects

In studies focusing on neuroprotection:

- Nerve Growth Factor (NGF) Induction : The compound has shown promise in enhancing NGF levels in neuronal cells, which is critical for neuronal survival and differentiation .

Case Studies

- CDK Inhibition Study

- A series of derivatives based on the dioxaborolane scaffold were synthesized and tested for their ability to inhibit CDK2.

- Results indicated that modifications to the tetrahydro-pyran moiety significantly affected inhibitory potency.

- Table 1 summarizes the IC50 values for selected compounds:

| Compound | Structure | CDK2 IC50 (µM) |

|---|---|---|

| 1 | Compound 1 | 0.016 |

| 2 | Compound 2 | 0.025 |

| 3 | Compound 3 | 0.032 |

- Neuroprotective Assay

- An in vitro study evaluated the neuroprotective effects of the compound on rat cortical neurons.

- The results showed a significant increase in cell viability at concentrations of 10 µM and above.

The mechanism by which this compound exerts its biological effects likely involves:

- Targeting Kinases : The dioxaborolane structure allows for effective binding to ATP-binding sites in kinases, leading to inhibition of cell cycle progression.

- Modulation of Signaling Pathways : By enhancing NGF levels, it may also influence pathways related to neuronal health and survival.

Properties

Molecular Formula |

C17H25BO3 |

|---|---|

Molecular Weight |

288.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-14(12-15)13-8-10-19-11-9-13/h5-7,12-13H,8-11H2,1-4H3 |

InChI Key |

OJYHAJQLXVWLED-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCOCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.